



## **Application of GR 94800 TFA in Calcium Imaging Experiments**

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Compound of Interest		
Compound Name:	GR 94800 TFA	
Cat. No.:	B14754977	Get Quote

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## **Application Notes**

GR 94800 TFA is a potent and highly selective peptide antagonist for the tachykinin NK2 receptor. Tachykinin receptors, including the NK2 receptor, are G-protein coupled receptors (GPCRs) that play a significant role in various physiological processes. The NK2 receptor is primarily activated by the neuropeptide Neurokinin A (NKA).

The activation of the NK2 receptor initiates a signaling cascade through the Gg alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in cytosolic calcium is a key second messenger that mediates a variety of cellular responses.

Calcium imaging is a powerful technique used to visualize and quantify these changes in intracellular calcium concentration. By employing fluorescent calcium indicators, researchers can monitor the activation and inhibition of receptors like NK2 in real-time. In this context, GR 94800 TFA serves as a valuable pharmacological tool to selectively block the NK2 receptor and, consequently, the NKA-induced calcium mobilization. This allows for the detailed study of NK2 receptor signaling, the screening for novel NK2 receptor modulators, and the investigation of the physiological roles of this receptor in various cell types.



The high selectivity of **GR 94800 TFA** for the NK2 receptor over NK1 and NK3 receptors makes it an ideal candidate for dissecting the specific contributions of the NK2 receptor in complex biological systems.

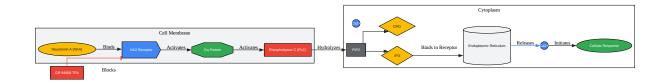
## **Quantitative Data**

The following table summarizes the binding affinities of **GR 94800 TFA** for the tachykinin receptors.

Compound	Receptor	рКВ
GR 94800 TFA	NK2	9.6[1]
GR 94800 TFA	NK1	6.4[1]
GR 94800 TFA	NK3	6.0[1]

pKB is the negative logarithm of the dissociation constant (KB) of an antagonist. A higher pKB value indicates a higher binding affinity.

## **Signaling Pathway Diagram**



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Caption: NK2 Receptor Signaling Pathway.



### **Experimental Protocols**

# Protocol 1: In Vitro Calcium Mobilization Assay Using a Fluorescence Plate Reader

This protocol describes the use of **GR 94800 TFA** to inhibit NKA-induced calcium mobilization in a cell line expressing the human NK2 receptor (e.g., CHO-hNK2R).

#### Materials:

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human tachykinin NK2 receptor (CHO-hNK2R).
- **GR 94800 TFA**: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
- NK2 Receptor Agonist: Neurokinin A (NKA) or a selective agonist like [β-Ala8]-Neurokinin A (4-10). Prepare a stock solution and serial dilutions.
- Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
- Pluronic F-127: To aid in dye loading.
- Probenecid: (Optional) To inhibit dye extrusion.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Cell Culture Medium: Appropriate medium for the CHO cell line (e.g., F-12K Medium with 10% FBS).
- Black, clear-bottom 96-well or 384-well plates.
- Fluorescence Plate Reader: Equipped with injectors for compound addition (e.g., FLIPR, FlexStation).

#### Procedure:

Cell Culture and Plating:



- Culture CHO-hNK2R cells in their appropriate growth medium.
- One day before the assay, seed the cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

#### Dye Loading:

- $\circ$  Prepare the dye loading solution by diluting the Fluo-4 AM stock solution in assay buffer to a final concentration of 1-5  $\mu$ M.
- Add Pluronic F-127 (e.g., 0.02%) to the dye solution to facilitate dye entry into the cells.
- o (Optional) Add probenecid (e.g., 2.5 mM) to the loading buffer to prevent dye leakage.
- Remove the cell culture medium from the plates and wash the cells once with assay buffer.
- Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
- Antagonist and Agonist Plate Preparation:
  - Prepare a plate with serial dilutions of GR 94800 TFA at a concentration that is a multiple of the final desired concentration (e.g., 4x).
  - Prepare a separate plate with the NK2 receptor agonist at a concentration that will give a response close to its EC80 (determined from a prior dose-response experiment).

#### • Calcium Flux Measurement:

- After the dye loading incubation, wash the cells gently with assay buffer to remove extracellular dye.
- Place the cell plate into the fluorescence plate reader.
- Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).



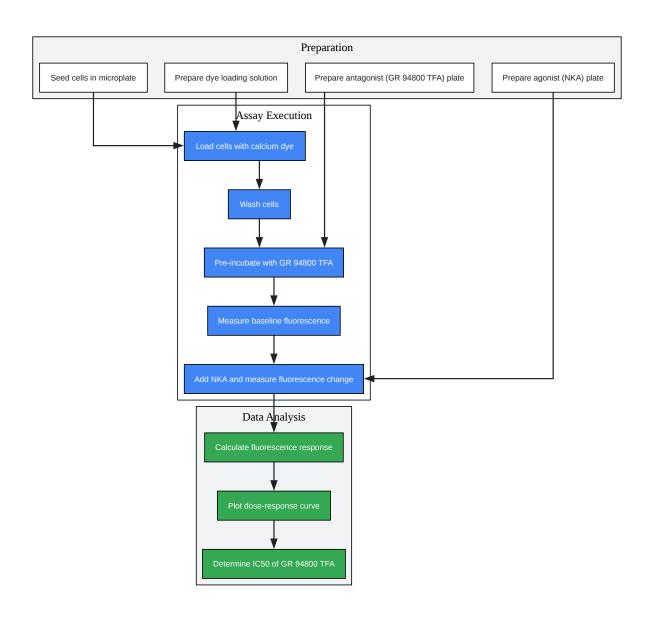
- Antagonist Addition: Add the desired concentrations of GR 94800 TFA to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
- Agonist Stimulation: Following the antagonist incubation, add the NK2 receptor agonist to the wells.
- Record the fluorescence signal before and after the addition of the agonist. The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

#### Data Analysis:

- The response is typically measured as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.
- To determine the inhibitory effect of GR 94800 TFA, plot the agonist response as a function of the GR 94800 TFA concentration.
- Calculate the IC50 value of GR 94800 TFA, which is the concentration of the antagonist that inhibits 50% of the maximal agonist-induced response.

## **Experimental Workflow Diagram**





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Caption: Calcium Imaging Experimental Workflow.



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#### References

- 1. GR 94800 | CAS:141636-65-9 | Potent, selective NK2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
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